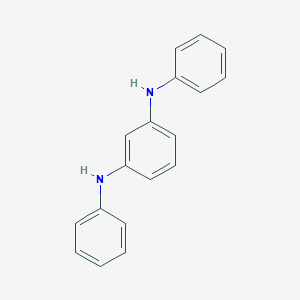![molecular formula C16H15N3 B189152 (2z)-{[4-(Dimethylamino)phenyl]imino}(phenyl)ethanenitrile CAS No. 10050-86-9](/img/structure/B189152.png)
(2z)-{[4-(Dimethylamino)phenyl]imino}(phenyl)ethanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2z)-{[4-(Dimethylamino)phenyl]imino}(phenyl)ethanenitrile is a chemical compound that belongs to the class of imines. It is also known as DAPEN, and its molecular formula is C17H17N3. This compound has been the subject of extensive research due to its potential applications in various fields of science and technology.
科学的研究の応用
DAPEN has been extensively studied for its potential applications in various fields of science and technology. Some of the research areas where DAPEN has been investigated include:
1. Organic synthesis: DAPEN has been used as a building block in the synthesis of various organic compounds.
2. Medicinal chemistry: DAPEN has been investigated for its potential as a drug candidate for the treatment of various diseases.
3. Material science: DAPEN has been used as a precursor for the synthesis of various materials, including metal-organic frameworks.
作用機序
The mechanism of action of DAPEN is not fully understood. However, it is believed to act as a chelating agent, forming complexes with metal ions. DAPEN has been shown to be a potent inhibitor of metalloproteinases, which are enzymes that play a role in various physiological processes, including tissue remodeling and angiogenesis.
Biochemical and Physiological Effects:
DAPEN has been shown to have various biochemical and physiological effects. Some of these effects include:
1. Inhibition of metalloproteinases: DAPEN has been shown to inhibit the activity of various metalloproteinases, including MMP-2 and MMP-9.
2. Antimicrobial activity: DAPEN has been shown to have antimicrobial activity against various bacteria and fungi.
3. Cytotoxicity: DAPEN has been shown to have cytotoxic effects against various cancer cell lines.
実験室実験の利点と制限
DAPEN has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under various conditions. However, DAPEN has some limitations as well. It is insoluble in water, which limits its use in aqueous systems. Additionally, DAPEN has been shown to be toxic to some cell lines, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on DAPEN. Some of these include:
1. Investigation of the mechanism of action: Further studies are needed to elucidate the mechanism of action of DAPEN.
2. Development of new drug candidates: DAPEN has shown promising results as a drug candidate for the treatment of various diseases. Further studies are needed to develop new drug candidates based on DAPEN.
3. Exploration of new applications: DAPEN has potential applications in various fields of science and technology. Further studies are needed to explore new applications of DAPEN.
Conclusion:
In conclusion, (2z)-{[4-(Dimethylamino)phenyl]imino}(phenyl)ethanenitrile is a chemical compound that has been extensively studied for its potential applications in various fields of science and technology. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to fully understand the potential of DAPEN in various fields of science and technology.
合成法
The synthesis of DAPEN involves the reaction of 4-(dimethylamino)benzaldehyde with phenylacetonitrile. The reaction is catalyzed by acetic acid and is carried out under reflux conditions. The product is obtained as a yellow solid after purification using column chromatography.
特性
CAS番号 |
10050-86-9 |
|---|---|
製品名 |
(2z)-{[4-(Dimethylamino)phenyl]imino}(phenyl)ethanenitrile |
分子式 |
C16H15N3 |
分子量 |
249.31 g/mol |
IUPAC名 |
N-[4-(dimethylamino)phenyl]benzenecarboximidoyl cyanide |
InChI |
InChI=1S/C16H15N3/c1-19(2)15-10-8-14(9-11-15)18-16(12-17)13-6-4-3-5-7-13/h3-11H,1-2H3 |
InChIキー |
CGIGSJWVCYXZFH-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=C(C#N)C2=CC=CC=C2 |
正規SMILES |
CN(C)C1=CC=C(C=C1)N=C(C#N)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




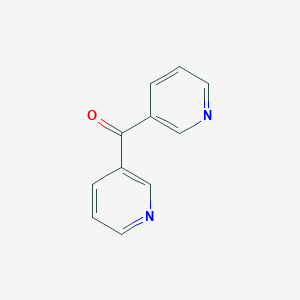
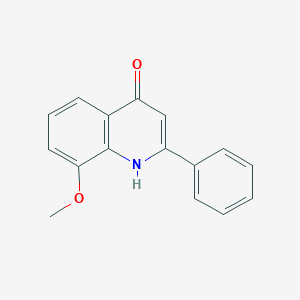

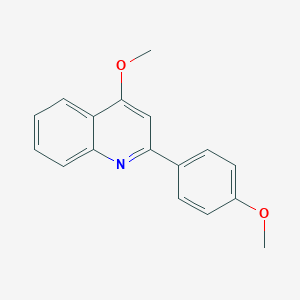

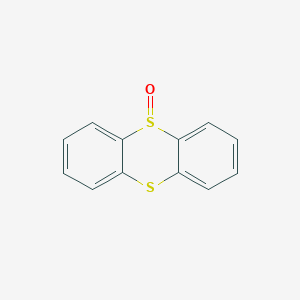

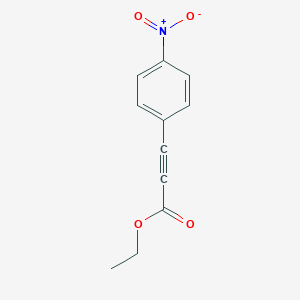


![[(3S)-1-[[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3-[[(3S)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3S)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxymethyl]-2,5-dihydroxy-4-[(3S)-3-hydroxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] hexadecanoate](/img/structure/B189091.png)
